

# Application Notes: Immunofluorescence Staining of CAF-1 p150 Subunit

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## Compound of Interest

Compound Name: Caf1-IN-1

Cat. No.: B15587042

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## Introduction

Chromatin Assembly Factor-1 (CAF-1) is a crucial histone chaperone involved in the deposition of histones H3 and H4 onto newly synthesized DNA during replication and repair. The largest subunit, p150 (also known as CHAF1A), plays a pivotal role in this process by interacting with Proliferating Cell Nuclear Antigen (PCNA), thereby tethering the complex to sites of active DNA synthesis.<sup>[1][2]</sup> This localization makes the CAF-1 p150 subunit an excellent marker for cells undergoing DNA replication and a key protein of interest in studies related to genome stability, DNA damage response, and cancer biology. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of CAF-1 p150, particularly its accumulation at replication foci within the nucleus.

## Principle of the Method

This protocol outlines the immunofluorescent staining of the CAF-1 p150 subunit in adherent cells. The procedure involves fixing the cells to preserve their structure, permeabilizing the cell membrane to allow antibody access to the nucleus, blocking non-specific antibody binding sites, and then incubating with a primary antibody specific to CAF-1 p150. Subsequently, a fluorescently labeled secondary antibody that recognizes the primary antibody is used for detection. The resulting fluorescent signal, corresponding to the localization of CAF-1 p150, is then visualized using a fluorescence microscope.

## Key Applications

- **Cell Cycle Analysis:** Visualization of CAF-1 p150 at replication foci can be used to identify cells in the S-phase of the cell cycle.
- **DNA Damage Response Studies:** Monitoring changes in CAF-1 p150 localization and expression in response to DNA damaging agents.
- **Cancer Research:** Investigating the role of CAF-1 p150 in the proliferation and genome instability of cancer cells.
- **Drug Development:** Screening for compounds that affect DNA replication or repair by observing their impact on CAF-1 p150 localization.

## Experimental Considerations

Successful immunofluorescent staining of CAF-1 p150 is dependent on several factors that may require optimization.

- **Antibody Selection:** The choice of primary antibody is critical. Both monoclonal and polyclonal antibodies against CAF-1 p150 are commercially available. It is important to select an antibody validated for immunofluorescence.
- **Fixation:** Paraformaldehyde (PFA) is a commonly used fixative that preserves cellular morphology well. However, methanol fixation can also be employed. The optimal fixation method may vary depending on the specific antibody and cell type.
- **Permeabilization:** Triton X-100 is a standard detergent for permeabilizing the nuclear membrane, which is essential for antibodies to access the nuclear CAF-1 p150 protein.
- **Blocking:** Blocking with a suitable agent like Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody is crucial to prevent non-specific antibody binding and reduce background signal.

## Data Presentation

### Table 1: Recommended Primary Antibodies for CAF-1 p150 Immunofluorescence

Antibody Name	Host Species	Type	Recommended Dilution	Supplier	Catalog Number
Anti-p150 CAF1/CAF antibody [p150-1]	Mouse	Monoclonal	1:100	Abcam	ab24746
Anti-p150 CAF1/CAF antibody [EPR5576(2)]	Rabbit	Monoclonal	1:50	Abcam	ab126625
CAF-1 p150 Antibody (D-1)	Mouse	Monoclonal	1:50-1:500	Santa Cruz Biotechnology	sc-133105
CHAF1A Polyclonal Antibody	Rabbit	Polyclonal	1:50-1:200	Thermo Fisher Scientific	PA5-106496

**Table 2: Recommended Reagents and Incubation Times**

Step	Reagent	Concentration/ Working Solution	Incubation Time	Temperature
Cell Culture	Adherent cells on coverslips	50-70% confluency	-	37°C
Washing	1X Phosphate Buffered Saline (PBS)	-	2 x 5 minutes	Room Temperature
Fixation	Paraformaldehyde (PFA)	4% in PBS	15 minutes	Room Temperature
Washing	1X PBS	-	3 x 5 minutes	Room Temperature
Permeabilization	Triton X-100 in PBS	0.25% (v/v)	10 minutes	Room Temperature
Washing	1X PBS	-	3 x 5 minutes	Room Temperature
Blocking	Blocking Buffer (5% BSA in PBS)	-	1 hour	Room Temperature
Primary Antibody Incubation	Primary antibody diluted in Antibody Dilution Buffer (1% BSA in PBS)	See Table 1	Overnight	4°C
Washing	1X PBS	-	3 x 5 minutes	Room Temperature
Secondary Antibody Incubation	Fluorophore-conjugated secondary antibody diluted in Antibody Dilution Buffer	e.g., 1:500 - 1:1000	1 hour	Room Temperature (in the dark)

Washing	1X PBS	-	3 x 5 minutes	Room Temperature (in the dark)
Counterstaining (Optional)	DAPI in PBS	1 µg/mL	5 minutes	Room Temperature (in the dark)
Washing	1X PBS	-	2 x 5 minutes	Room Temperature (in the dark)
Mounting	Antifade mounting medium	-	-	Room Temperature

## Experimental Protocols

### Detailed Methodology for Immunofluorescence Staining of CAF-1 p150

This protocol is designed for staining adherent cells grown on glass coverslips.

Materials:

- Glass coverslips (sterile)
- 6-well or 24-well tissue culture plates
- Adherent cells of interest
- Complete cell culture medium
- 1X Phosphate Buffered Saline (PBS), pH 7.4
- Paraformaldehyde (PFA), 4% in PBS (prepare fresh or use methanol-free commercial solution)
- Triton X-100

- Bovine Serum Albumin (BSA)
- Primary antibody against CAF-1 p150 (see Table 1)
- Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 568, or 647)
- DAPI (4',6-diamidino-2-phenylindole)
- Antifade mounting medium
- Microscope slides
- Nail polish or coverslip sealant
- Humidified chamber

Procedure:

- Cell Seeding:
  - Place sterile glass coverslips into the wells of a tissue culture plate.
  - Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
  - Incubate the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub> until they are well-attached and have reached the desired confluency.
- Cell Fixation:
  - Carefully aspirate the culture medium from the wells.
  - Gently wash the cells twice with 1X PBS.
  - Add enough 4% PFA solution to each well to cover the coverslips.
  - Incubate for 15 minutes at room temperature.
  - Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.

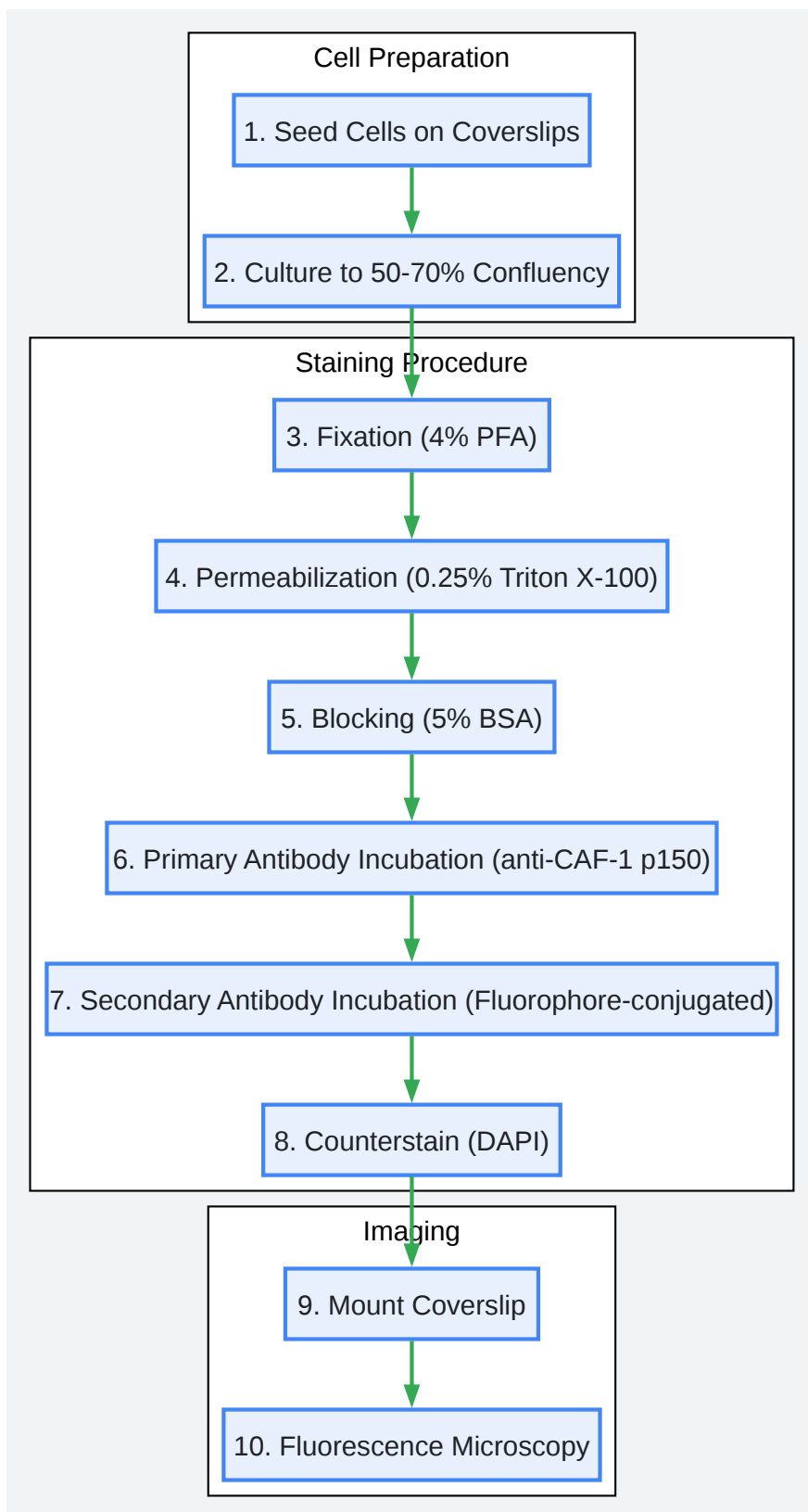
- Permeabilization:
  - Add 0.25% Triton X-100 in 1X PBS to each well.
  - Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access nuclear proteins.
  - Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
- Blocking:
  - Prepare a blocking buffer of 5% BSA in 1X PBS.
  - Add the blocking buffer to each well, ensuring the coverslips are fully covered.
  - Incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Prepare the primary antibody solution by diluting the antibody in antibody dilution buffer (1% BSA in 1X PBS) according to the recommendations in Table 1 or pre-determined optimal concentrations.
  - Aspirate the blocking buffer.
  - Add the diluted primary antibody solution to each coverslip.
  - Incubate overnight at 4°C in a humidified chamber.
- Washing:
  - Aspirate the primary antibody solution.
  - Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.

- Secondary Antibody Incubation:
  - Prepare the fluorophore-conjugated secondary antibody solution by diluting it in antibody dilution buffer. Protect the solution from light.
  - Aspirate the wash buffer.
  - Add the diluted secondary antibody solution to each coverslip.
  - Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
- Washing:
  - Aspirate the secondary antibody solution.
  - Wash the cells three times with 1X PBS for 5 minutes each, keeping the plate protected from light.
- Counterstaining (Optional):
  - To visualize the nuclei, you can counterstain with DAPI.
  - Add a 1 µg/mL DAPI solution in 1X PBS to each coverslip.
  - Incubate for 5 minutes at room temperature, protected from light.
  - Wash the cells twice with 1X PBS for 5 minutes each.
- Mounting:
  - Carefully remove the coverslips from the wells using fine-tipped forceps.
  - Briefly dip the coverslip in distilled water to remove salt crystals.
  - Wick away excess liquid from the edge of the coverslip using a kimwipe.
  - Place a small drop of antifade mounting medium onto a clean microscope slide.

- Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
- Seal the edges of the coverslip with nail polish or a commercial sealant.
- Allow the mounting medium to cure as per the manufacturer's instructions.
- Imaging:
  - Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI.
  - CAF-1 p150 should appear as distinct puncta within the nucleus, particularly in S-phase cells.

## Mandatory Visualization

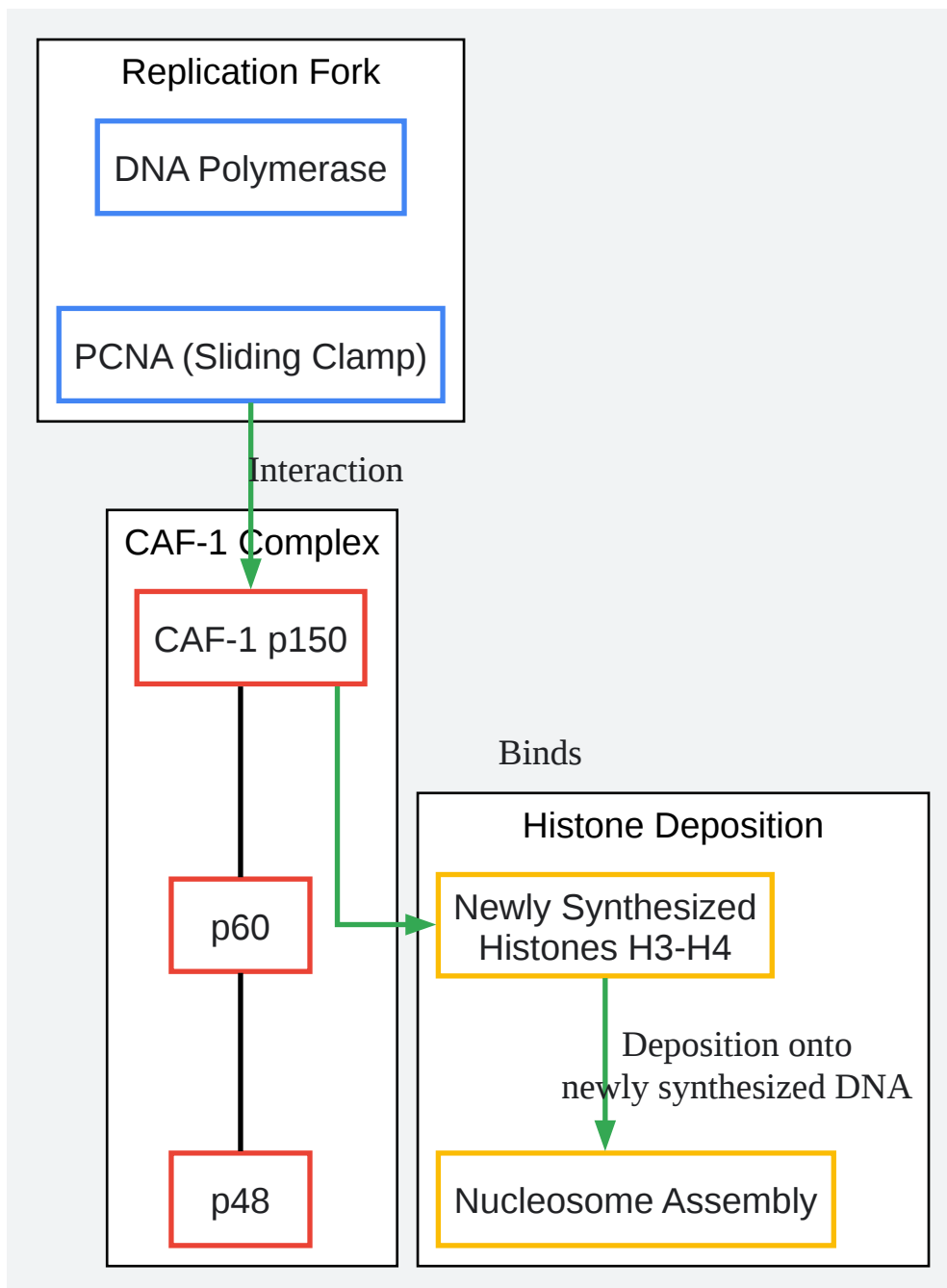
### Experimental Workflow



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Caption: Workflow for immunofluorescence staining of CAF-1 p150.

## CAF-1 p150 in DNA Replication-Coupled Chromatin Assembly



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Caption: Role of CAF-1 p150 in chromatin assembly at the replication fork.

## References

- 1. A CAF-1-PCNA-mediated chromatin assembly pathway triggered by sensing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAF-1 deposits newly synthesized histones during DNA replication using distinct mechanisms on the leading and lagging strands - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Immunofluorescence Staining of CAF-1 p150 Subunit]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587042#immunofluorescence-staining-protocol-for-caf-1-p150-subunit]

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